

4-Chloro-5-nitro-2-(trifluoromethyl)pyridine CAS number

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Compound of Interest

Compound Name: 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine

Cat. No.: B1592656

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An In-depth Technical Guide to **4-Chloro-5-nitro-2-(trifluoromethyl)pyridine** CAS Number: 438554-45-1

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Introduction

4-Chloro-5-nitro-2-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique architecture, featuring a trifluoromethyl group for metabolic stability, a nitro group for synthetic diversification, and a reactive chloro-substituent, makes it a valuable and versatile building block. The strategic placement of these functional groups on the pyridine scaffold allows for a wide range of chemical transformations, enabling the construction of complex molecular targets.

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. It covers the compound's fundamental properties, a logical synthetic pathway, key chemical reactivities, detailed experimental protocols for its principal transformations, and essential safety and handling information. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a comprehensive understanding for practical application.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational for its use in research and development.

Compound Identifiers

A summary of the key identifiers for **4-Chloro-5-nitro-2-(trifluoromethyl)pyridine** is provided below.

Identifier	Value	Source(s)
CAS Number	438554-45-1	[1] [2] [3] [4] [5]
Molecular Formula	C ₆ H ₂ ClF ₃ N ₂ O ₂	[1] [2] [5]
Molecular Weight	226.54 g/mol	[1] [5]
IUPAC Name	4-chloro-5-nitro-2-(trifluoromethyl)pyridine	[6]
Synonyms	4-Chloro-5-nitro- α,α,α -trifluoro-2-picoline	[1] [5]
InChI Key	VBVLYVRVIUJULO-UHFFFAOYSA-N	[1]

Physicochemical Data

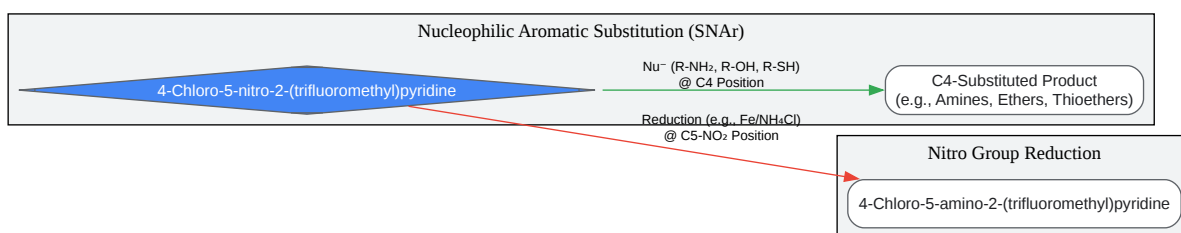
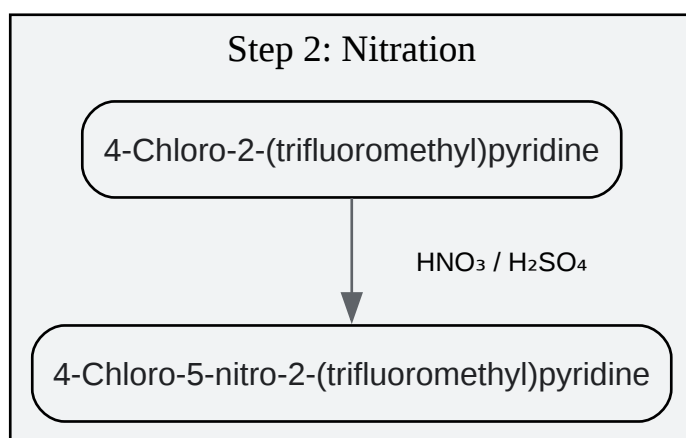
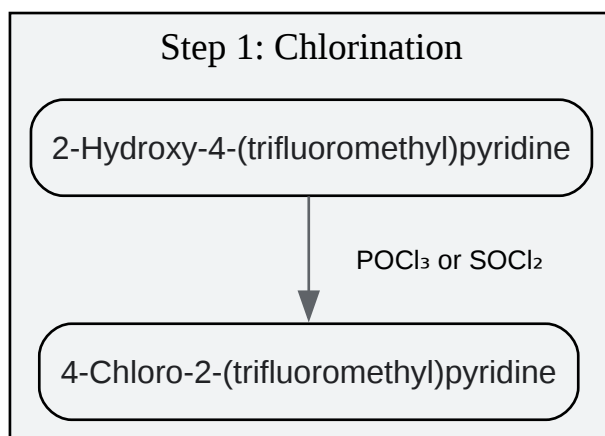
The physicochemical properties of this compound are critical for predicting its behavior in various solvents and reaction conditions.

Property	Value	Source(s)
Density	1.6 ± 0.1 g/cm ³	[1]
Boiling Point	231.6 ± 40.0 °C at 760 mmHg	[1]
Flash Point	93.9 ± 27.3 °C	[1]
Refractive Index	1.494	[1]
XLogP3	2.00	[1]
Polar Surface Area	58.7 Å ²	[1]

Synthesis and Mechanism

The synthesis of trifluoromethylpyridines is a topic of significant industrial importance.[7] While numerous methods exist for their preparation, a common strategy involves the construction of the pyridine ring from a trifluoromethyl-containing building block or the modification of a pre-formed pyridine.[7] A plausible and efficient synthetic route to **4-Chloro-5-nitro-2-(trifluoromethyl)pyridine** starting from the known precursor 2-Hydroxy-4-(trifluoromethyl)pyridine (CAS: 50650-59-4) is outlined below.[8]

This multi-step synthesis is designed for efficiency and control over the introduction of each functional group.



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